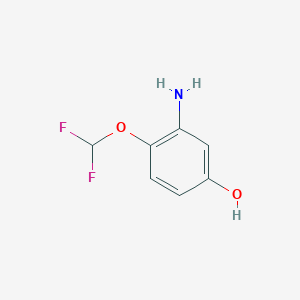

3-Amino-4-(difluoromethoxy)phenol

Description

Significance of Difluoromethoxy Functionalization in Organic Molecules

The difluoromethoxy (-OCF2H) group has emerged as a valuable functional group in the design of novel organic molecules. Its introduction can lead to several beneficial modifications of a molecule's properties. The high electronegativity of the fluorine atoms in the difluoromethoxy group can influence the electronic environment of the entire molecule, affecting its reactivity and interaction with biological targets. elsevierpure.com

Furthermore, the difluoromethoxy group can enhance the metabolic stability of a compound. This is a crucial aspect in drug discovery, as it can lead to a longer duration of action in the body. The unique properties of the difluoromethoxy group, such as its ability to act as a lipophilic hydrogen bond donor, also contribute to improved cell membrane permeability and bioavailability. The synthesis of molecules containing the -OCF2H group has been a subject of interest, with methods being developed to efficiently introduce this functionality. acs.org

Role of Substituted Aminophenols as Building Blocks in Advanced Chemical Synthesis

Substituted aminophenols are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. rsc.orggoogle.com The presence of both an amino and a hydroxyl group on the aromatic ring allows for a variety of chemical transformations. These functional groups can be selectively modified to introduce new functionalities and build intricate molecular architectures. For instance, the amino group can undergo reactions such as acylation, alkylation, and diazotization, while the hydroxyl group can be converted into ethers or esters. ontosight.ai This dual reactivity makes substituted aminophenols valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comnih.gov

Overview of 3-Amino-4-(difluoromethoxy)phenol as a Versatile Research Compound

This compound stands out as a particularly interesting research compound due to the specific arrangement of its functional groups. The amino group at the 3-position and the difluoromethoxy group at the 4-position on the phenol (B47542) ring create a unique electronic and steric environment. This specific substitution pattern makes it a valuable intermediate for the synthesis of a range of target molecules with potential applications in various areas of chemical and biological research. The compound's structure suggests its utility in creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO2 |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

3-amino-4-(difluoromethoxy)phenol |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-4(11)3-5(6)10/h1-3,7,11H,10H2 |

InChI Key |

SIHVIAPSSKNHQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 3-Amino-4-(difluoromethoxy)phenol

The most common strategies for synthesizing this compound involve the chemical reduction of a nitro-substituted precursor or, less directly, the derivatization of a phenol (B47542) followed by the introduction of an amino group.

The most direct and widely utilized method for the synthesis of this compound is the reduction of its corresponding nitro-substituted precursor, 4-(Difluoromethoxy)-3-nitrophenol . This transformation targets the nitro group (-NO₂) and converts it into an amino group (-NH₂), which is a common and well-understood reaction in organic chemistry.

A variety of reducing agents and catalysts can be employed for this purpose. A highly analogous synthesis, the preparation of 3-amino-4-phenoxyphenol (B8552384) from 3-nitro-4-phenoxyphenol, is achieved using iron powder in a mixture of ethanol (B145695) and water with a catalytic amount of hydrochloric acid. prepchem.com This method is robust and often used in industrial settings due to the low cost and relative safety of the reagents. The reaction typically proceeds by heating the mixture to facilitate the reduction. prepchem.com

Alternatively, catalytic hydrogenation is a clean and efficient method. This involves using hydrogen gas in the presence of a metal catalyst. Platinum oxide (PtO₂) is an effective catalyst for such reductions, as demonstrated in the synthesis of similar aminophenol derivatives where a nitro-substituted precursor is hydrogenated under pressure. prepchem.com Other common catalysts for the reduction of nitrophenols include palladium (Pd), often supported on carbon (Pd/C), and copper (Cu). nih.govubbcluj.ro The choice of catalyst and solvent system can be critical in preventing side reactions and maximizing the yield of the desired aminophenol.

| Reducing System | Reactant | Product | Notes |

| Iron (Fe) Powder / HCl | 3-Nitro-4-phenoxyphenol | 3-Amino-4-phenoxyphenol | High yield (82.1%), cost-effective method. prepchem.com |

| Platinum Oxide (PtO₂) / H₂ | 3-[(4-nitro-3-pyridinyl)amino]phenol, N-oxide | 3-[(4-Amino-3-pyridinyl)amino]phenol | Effective for hydrogenating complex nitro compounds. prepchem.com |

| Sodium Borohydride (B1222165) (NaBH₄) / Pd NPs | 4-Nitrophenol (B140041) | 4-Aminophenol | Model reaction, kinetics studied extensively. nih.gov |

| Sodium Borohydride (NaBH₄) / Cu(0) Dendrimers | 4-Nitrophenol | 4-Aminophenol | Demonstrates the use of complex copper catalysts. ubbcluj.ro |

Another, though less direct, approach involves starting with a phenol and introducing the amino group in a later step. This can be achieved through various methods, such as a direct amination reaction. Metal-free direct amination of phenols has been reported using aminating reagents, which can proceed via mechanisms like the Smiles rearrangement. researchgate.net Photocatalysis using iridium-based catalysts has also been shown to facilitate the amination of halophenols, which could be a potential, albeit multi-step, route. chemrxiv.org

Precursor Design and Synthesis

The success of the synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. The primary building blocks are difluoromethoxy-substituted phenols and their nitrated derivatives.

The immediate precursor required for the reductive amination pathway is 4-(Difluoromethoxy)-3-nitrophenol . The synthesis of this intermediate typically starts with m-fluorophenol . A known process for a similar compound, 3-fluoro-4-nitrophenol, involves the nitration of m-fluorophenol using a mixture of sodium nitrate (B79036) and sulfuric acid at low temperatures (-5 to 0 °C). google.comgoogle.com This nitration must be carefully controlled to achieve the desired regioselectivity, placing the nitro group para to the fluorine and ortho to the hydroxyl group. The crude product often contains isomers that need to be removed through purification steps, such as recrystallization or washing with a specific solvent mixture. google.comgoogle.com

Following a similar logic, 4-(Difluoromethoxy)-3-nitrophenol would be synthesized by the nitration of 4-(difluoromethoxy)phenol. The directing effects of the hydroxyl and difluoromethoxy groups would guide the incoming nitro group to the desired position.

The synthesis of the precursor 4-(difluoromethoxy)phenol is a critical first step. This compound is generally prepared from a corresponding phenol, in this case, hydroquinone (B1673460) (1,4-dihydroxybenzene), by introducing the difluoromethyl group (CHF₂-). One common method is the reaction of the phenol with a difluorocarbene precursor.

Another approach involves the reaction of a phenol with sodium 2-chloro-2,2-difluoroacetate (B8310253) under basic conditions. This method generates difluorocarbene in situ, which then reacts with the phenoxide ion to form the difluoromethyl ether.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly during the nitro reduction step. The reduction of 4-nitrophenol is a widely studied model reaction, and the findings are highly applicable here. nih.govubbcluj.ro

Key parameters that influence the reaction include the choice of catalyst, the reducing agent, temperature, pH, and the ratio of reactants. For catalytic reductions using sodium borohydride (NaBH₄), the reaction kinetics often follow a Langmuir-Hinshelwood model, where both the nitrophenol and the borohydride adsorb onto the surface of the catalyst nanoparticles before the reaction occurs. nih.govrsc.org

| Parameter | Effect on Reaction | Research Finding |

| Catalyst Type | Affects reaction rate and efficiency. | Palladium (Pd) and Gold/Palladium (Au/Pd) nanoalloys have shown high catalytic activity for nitrophenol reduction. nih.govrsc.org Copper-based catalysts also serve as a low-cost alternative. ubbcluj.ro |

| Reactant Ratio | Influences reaction kinetics. | The kinetics are highly dependent on the ratio of the nitrophenol to the reducing agent (e.g., NaBH₄). Pseudo-first-order kinetics may not always apply. nih.gov |

| Temperature | Increases reaction rate. | The rate constant generally increases with temperature, but side reactions can also increase at higher temperatures. ubbcluj.ro |

| pH | Can affect catalyst stability and reaction pathway. | The formation of the phenolate (B1203915) ion from the nitrophenol under basic conditions is an initial step before reduction. mdpi.com |

The efficiency of the reduction can be monitored using techniques like UV-vis spectroscopy, as the nitrophenolate ion has a distinct absorbance peak that disappears as it is converted to the aminophenol. ubbcluj.romdpi.com Optimization involves balancing these factors to achieve a high conversion rate in a reasonable timeframe while minimizing the formation of byproducts.

Derivatization Strategies of this compound

The functional groups of this compound—a primary amine and a phenolic hydroxyl group—are prime targets for chemical modification. These groups allow for a variety of derivatization reactions, enabling the creation of new molecular scaffolds with potentially enhanced biological or material properties. The presence of the difluoromethoxy group is particularly notable, as fluorination is a common strategy in drug design to improve metabolic stability and binding affinity.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mdpi.commdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). researchgate.netnih.gov

The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov The reaction is reversible and can be driven to completion by removing water from the reaction mixture, often using a Dean-Stark apparatus. nih.gov The resulting Schiff bases are versatile intermediates themselves, and the C=N bond can be reduced to form stable secondary amines.

The introduction of various aldehydes and ketones allows for the synthesis of a diverse library of Schiff base derivatives. The properties of the final compound can be tuned by selecting carbonyl compounds with different steric and electronic properties. For instance, reacting this compound with substituted benzaldehydes can introduce additional aromatic rings and functional groups into the molecular structure. cymitquimica.com

Below is an illustrative table of potential Schiff base derivatives that could be synthesized from this compound and various carbonyl compounds, based on established synthetic protocols for aminophenols. mdpi.commdpi.com

Table 1: Examples of Schiff Base Derivatives from this compound

| Carbonyl Reactant | IUPAC Name of Product | Molecular Formula of Product |

| Benzaldehyde | (E)-2-(Difluoromethoxy)-5-((phenylimino)methyl)phenol | C₁₄H₁₁F₂NO₂ |

| 4-Methoxybenzaldehyde | (E)-2-(Difluoromethoxy)-5-(((4-methoxyphenyl)imino)methyl)phenol | C₁₅H₁₃F₂NO₃ |

| Acetone | 2-(Difluoromethoxy)-5-(propan-2-ylideneamino)phenol | C₁₀H₁₁F₂NO₂ |

| Cyclohexanone | 2-(Difluoromethoxy)-5-(cyclohexylideneamino)phenol | C₁₃H₁₅F₂NO₂ |

Cyclization Reactions and Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. researchgate.net The amino and hydroxyl groups can act as nucleophiles in intramolecular or intermolecular cyclization reactions to form stable five, six, or seven-membered rings. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials.

One common strategy involves reacting the aminophenol with a bifunctional electrophile. For example:

Benzoxazole (B165842) Synthesis: Reaction with carboxylic acids, acid chlorides, or orthoesters can lead to the formation of benzoxazole derivatives. The reaction typically proceeds by initial acylation of the amino group, followed by an intramolecular cyclization of the resulting amide onto the phenolic oxygen and subsequent dehydration.

Phenoxazine (B87303) Synthesis: Oxidative coupling reactions or condensation with 1,2-dicarbonyl compounds or catechols can be employed to construct the phenoxazine ring system.

Fused Pyrimidine Derivatives (Quinazolines): Condensation with β-dicarbonyl compounds, cyanoacetates, or other suitable three-carbon synthons can lead to the formation of fused heterocyclic systems like quinazolines, which are known for a wide range of pharmacological activities. nih.gov

1,3-Benzazaphosphole Synthesis: While more specialized, reactions with phosphorus-containing reagents could potentially lead to novel heterocycles like benzoazaphospholes, demonstrating the versatility of the aminophenol scaffold in incorporating diverse heteroatoms. frontiersin.org

These cyclization reactions provide a powerful route to complex molecular architectures from a relatively simple starting material, leveraging the inherent reactivity of the aminophenol core. researchgate.net The difluoromethoxy substituent remains as a key structural feature in the final heterocyclic product, potentially enhancing its desired properties.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amino Group

The primary amino group (-NH₂) is a potent, electron-donating functional group that significantly influences the molecule's nucleophilicity and its participation in substitution and coupling reactions. libretexts.org

As a primary aromatic amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic reagents to form a wide array of derivatives. Typical reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is also a common strategy to temporarily reduce the high reactivity of the amino group. libretexts.org

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Diazotization: Treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) converts the primary amino group into a highly versatile diazonium salt (-N₂⁺). This intermediate is a cornerstone of synthetic aromatic chemistry, enabling the introduction of a wide range of functional groups (e.g., halogens, cyano, hydroxyl) through subsequent displacement reactions like the Sandmeyer or Schiemann reactions.

The amino group, either directly or via its diazonium salt form, can participate in powerful bond-forming coupling reactions.

Palladium-Catalyzed Cross-Coupling: The amine can act as a nucleophile in reactions like the Buchwald-Hartwig amination, coupling with aryl halides or triflates to form diarylamines.

Azo Coupling: The diazonium salt intermediate, being electrophilic, can react with electron-rich aromatic compounds (such as other phenols or anilines) to form brightly colored azo compounds. The success of this reaction depends on the electrophilicity of the diazonium ion and the nucleophilicity of the coupling partner.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a strongly activating, electron-donating group that imparts significant reactivity to the molecule. openstax.org

The hydroxyl group is weakly acidic and can be readily deprotonated by a base to form a highly nucleophilic phenoxide ion. This anion is central to several functionalization pathways:

O-Alkylation (Williamson Ether Synthesis): The phenoxide can react with alkyl halides to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding esters.

The hydroxyl group is also a powerful ortho-, para-director in electrophilic aromatic substitution reactions. openstax.orgchemistrysteps.com However, in this specific molecule, the para position is occupied by the difluoromethoxy group and one ortho position is occupied by the amino group, meaning further electrophilic attack will be directed to the remaining ortho position (C2) and the meta position (C6), with the outcome influenced by the combined directing effects of all three substituents.

The synthesis of the difluoromethoxy moiety itself is an important area of research. Aryl difluoromethyl ethers are typically prepared by the O-difluoromethylation of the corresponding phenols. sci-hub.se A prevalent and modern method involves the generation of difluorocarbene (:CF₂), an electrophilic intermediate, which is then trapped by a nucleophilic phenoxide. orgsyn.org

A common and effective difluorocarbene precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). orgsyn.org The general mechanism proceeds as follows:

A base is used to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion.

Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the electrophilic difluorocarbene.

The phenoxide attacks the difluorocarbene.

Subsequent protonation yields the final aryl difluoromethyl ether product. orgsyn.org

This method is valued for using a bench-stable and relatively non-toxic reagent, making it a practical approach for introducing the valuable difluoromethoxy group. orgsyn.orggoogle.com

| Reagent | Role | Reaction Type |

| Sodium Chlorodifluoroacetate | Difluorocarbene Precursor | O-Difluoromethylation |

| Alkyl Halides | Alkylating Agent | O-Alkylation |

| Acyl Chlorides | Acylating Agent | O-Acylation |

| Nitrous Acid (NaNO₂/HCl) | Diazotizing Agent | Diazotization |

Influence of the Difluoromethoxy Group on Aromatic Reactivity

The difluoromethoxy group (-OCF₂H) has a complex electronic influence on the aromatic ring due to the competing effects of its constituent atoms. libretexts.org

Inductive Effect (-I): The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bonds. libretexts.org

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a mesomeric effect), pushing electron density into the pi system. libretexts.org

This has several important consequences for the reactivity of 3-Amino-4-(difluoromethoxy)phenol:

Acidity and Basicity: The electron-withdrawing character of the -OCF₂H group increases the acidity of the phenolic proton by stabilizing the resulting phenoxide anion. Conversely, it decreases the basicity of the amino group by reducing the electron density on the nitrogen atom. youtube.com

The table below summarizes the electronic effects of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating |

| -OH (Hydroxyl) | Strongly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating |

| -OCF₂H (Difluoromethoxy) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |

Detailed Reaction Mechanisms of Transformations

The difluoromethoxy group is a key structural feature of this compound. The synthesis of such groups often involves difluoromethylation, a reaction that can proceed through a difluorocarbene (:CF2) intermediate. beilstein-journals.org Difluorocarbene is typically generated from precursors under specific conditions. beilstein-journals.org Mechanistic studies suggest that this highly reactive species can then react with a nucleophile, such as the oxygen of a phenol. The reaction with the ketone oxygen, for example, is followed by intermolecular protonation/deprotonation steps. beilstein-journals.org The generation of difluorocarbene can be challenging as it may require harsh conditions and risks dimerization to form tetrafluoroethylene. beilstein-journals.org

While specific studies on the interaction of this compound with aminotransferases are not available, the mechanisms of related fluorinated amines provide significant insight. Many fluorinated amino compounds act as mechanism-based inactivators for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.govnih.govmdpi.com

A common inactivation pathway involves the formation of an initial Schiff base (aldimine) between the amine and the enzyme's PLP cofactor. mdpi.com This is followed by a series of transformations that lead to irreversible inactivation. Two prominent mechanisms are:

Enamine Mechanism: Following Schiff base formation, a proton is removed, and a fluoride (B91410) ion is eliminated to generate a reactive enamine intermediate. This intermediate can then covalently bind to an active site residue, leading to inactivation. mdpi.comresearchgate.net

Conjugate Addition after Fluoride Elimination: Some inactivators, after initial binding, undergo elimination of fluoride ions to form a reactive Michael acceptor, such as a 1,1'-difluoroolefin. This species is then attacked by a nucleophilic residue in the enzyme's active site, resulting in covalent modification and inactivation. researchgate.net

For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) inactivates GABA-AT through hydrolysis of the difluoromethylene group, which induces a conformational change and results in a tightly bound, noncovalent complex. nih.gov This highlights that inactivation is not always covalent.

| Inactivator | Target Enzyme | Key Mechanistic Steps | Ref. |

| (S)-3-amino-4,4-difluorocyclohex-1-enecarboxylic acid | hOAT | Two-step fluoride ion elimination, addition-aromatization. | nih.gov |

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid | GABA-AT / hOAT | Formation of Schiff base, deprotonation, fluoride elimination to form a reactive enamine. | mdpi.com |

| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | GABA-AT | Hydrolysis of difluoromethylene group, conformational change leading to tight noncovalent binding. | nih.gov |

The primary amino group of this compound can readily react with aldehydes or ketones to form a Schiff base, also known as an imine. nih.govnih.gov This condensation reaction is fundamental in organic and biochemistry. youtube.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.com This is followed by the transfer of a proton from the nitrogen to the oxygen, forming a carbinolamine intermediate. The final step is the elimination of a water molecule to form the carbon-nitrogen double bond of the Schiff base. youtube.com These reactions are often reversible and can be catalyzed by acid. nih.gov Schiff bases are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

The investigation of reaction mechanisms inherently involves the detection and characterization of short-lived, reactive intermediates. In the context of reactions involving compounds like this compound, several types of intermediates can be anticipated.

In enzyme inactivation studies of related fluorinated amines, various intermediates have been identified:

Schiff Bases (Aldimines/Ketimines): The initial adducts formed between an amine and a carbonyl group (like the PLP cofactor in enzymes) are frequently observed. mdpi.com

Enamine Intermediates: These are formed after fluoride elimination from a fluorinated substrate and are key to the inactivation process for many inhibitors. mdpi.comresearchgate.net

Covalent Adducts: The final product of covalent inactivation, where the inactivator is permanently bonded to the enzyme, can be characterized using techniques like intact protein mass spectrometry and X-ray crystallography. mdpi.comresearchgate.net

In photochemical reactions, other types of intermediates can be generated. For example, photolysis of substituted benzophenones has been shown to produce triplet states and ketyl radicals, which can be studied using nanosecond time-resolved resonance Raman spectroscopy. nih.gov The study of glycosylation reactions has also involved the characterization of highly reactive glycosyl cations in the gas phase using mass spectrometry and infrared ion spectroscopy to understand their structure and stability. nih.gov

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra of 3-Amino-4-(difluoromethoxy)phenol cannot be provided.

Proton (¹H) NMR Analysis

Specific chemical shifts and coupling constants for the aromatic protons, the amino group protons, the phenolic hydroxyl proton, and the methine proton of the difluoromethoxy group are not available.

Carbon (¹³C) NMR Characterization

The chemical shifts for the carbon atoms of the benzene (B151609) ring and the difluoromethoxy group are undetermined.

Fluorine (¹⁹F) NMR for Difluoromethoxy Group Analysis

The characteristic chemical shift and coupling information for the fluorine nuclei in the difluoromethoxy group are not available.

Two-Dimensional NMR Techniques

An analysis based on 2D NMR techniques such as COSY, HSQC, or HMBC cannot be conducted without the primary spectral data.

Infrared (IR) Spectroscopy for Functional Group Identification

While general regions for the absorption of functional groups like O-H, N-H, C-O, and C-F stretches can be predicted, the specific wavenumbers for these vibrations in this compound are not documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass and specific fragmentation pattern of this compound under mass spectrometric analysis are not available in the searched sources.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for this compound concerning Electrospray Ionization Mass Spectrometry (ESI-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and X-ray Crystallography is not available in the public domain. The generation of detailed research findings and data tables as requested is therefore not possible.

The elucidation of a chemical structure is a definitive process that relies on the empirical data obtained from various analytical techniques. Each of these methods provides a unique piece of the puzzle to confirm the identity, purity, electronic properties, and three-dimensional structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and studying its fragmentation patterns. For this compound, one would expect the analysis to reveal a protonated molecular ion peak [M+H]⁺ in positive ion mode or a deprotonated peak [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) experiments would typically be employed to induce fragmentation, providing insight into the molecule's structural connectivity. However, specific experimental data, including observed m/z values and fragmentation pathways for this compound, are not documented in the available literature.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure. Phenolic and aromatic amine compounds exhibit characteristic absorptions due to π→π* and n→π* electronic transitions of the benzene ring and its substituents. The exact absorption maxima (λmax) and molar absorptivity coefficients for this compound, which are influenced by the specific electronic effects of the amino and difluoromethoxy groups, have not been reported.

A crystallographic study of this compound would provide precise measurements of all bond lengths (e.g., C-C, C-O, C-N, C-F) and angles. It would also reveal the planarity of the phenyl ring and the conformation of the difluoromethoxy and amino substituents relative to the ring. Without a published crystal structure, these specific parameters remain undetermined.

The crystal packing is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this molecule, hydrogen bonds involving the phenolic hydroxyl group and the amino group would be expected to be significant drivers of the crystal packing arrangement. However, a detailed analysis of these interactions is contingent on obtaining single-crystal X-ray diffraction data, which is not currently available.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods are instrumental in providing a fundamental understanding of a molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. For 3-Amino-4-(difluoromethoxy)phenol, a DFT approach, such as using the B3LYP functional with a basis set like 6-31G(d,p), would be employed to optimize the molecule's geometry and calculate its ground-state energy.

This analysis would yield key energetic and electronic properties. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy could be calculated to assess the molecule's stability. Furthermore, DFT is used to determine the distribution of electron density, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties for this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| Zero-Point Energy | Value | kcal/mol |

| Enthalpy (H) | Value | Hartree |

| Gibbs Free Energy (G) | Value | Hartree |

| Entropy (S) | Value | cal/mol·K |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

The presence of rotatable bonds—specifically around the C-O bond of the difluoromethoxy group and the C-N bond of the amino group—means that this compound can exist in multiple conformations. Conformation analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers.

A potential energy surface (PES) can be generated by performing a series of constrained geometry optimizations where the dihedral angles of the rotatable bonds are systematically varied. The resulting surface maps the energy of the molecule as a function of its geometry, revealing the energy minima corresponding to stable conformers and the energy barriers that separate them. This analysis is critical for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra or serve as a reference.

NMR Spectra: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra are valuable tools for structural elucidation.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can also be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as N-H stretching, O-H stretching, C-F stretching, and aromatic ring vibrations. Comparing these theoretical frequencies with experimental data can confirm the molecular structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box, often with a solvent like water, to study its behavior in a condensed phase. The simulation would track the trajectories of all atoms based on a force field, which defines the potential energy of the system. This approach can provide insights into:

Conformational changes and flexibility over time.

Solvation structure and hydrogen bonding interactions with surrounding solvent molecules.

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity and its interactions with other molecules and with electromagnetic fields.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals.

Frontier Orbital Theory is a powerful framework for predicting chemical reactivity.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The energy and location of the HOMO on the this compound molecule would indicate the most probable sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. Its energy and location identify the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies higher kinetic stability. DFT calculations provide detailed information on the energies and spatial distributions of these orbitals.

Table 2: Hypothetical Frontier Orbital Properties for this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Molecular Modeling of Chemical Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule interacts with other chemical entities, such as enzymes or metal ions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.commdpi.com This technique is instrumental in drug discovery and biocatalysis for predicting the binding affinity and interaction patterns between a substrate like "this compound" and an enzyme's active site. nih.govresearchgate.net

The process involves placing the ligand in various conformations within the enzyme's binding pocket and calculating a "docking score," which represents the binding energy. Lower (more negative) scores typically indicate stronger, more favorable binding interactions. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For "this compound," docking studies could elucidate how the amino and hydroxyl groups form hydrogen bonds with amino acid residues in an active site, while the phenyl ring engages in hydrophobic or π-stacking interactions. researchgate.net Such studies are crucial for identifying potential enzyme targets and understanding the structural basis of substrate specificity. mdpi.commdpi.com

Table 2: Representative Molecular Docking Results for a Ligand with a Target Enzyme This table provides example data to demonstrate the output of molecular docking studies. The values are for illustrative purposes.

| Enzyme Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosinase | This compound | -7.8 | His244, Asn260, Val283 |

| Cytochrome P450 | This compound | -8.2 | Arg105, Phe215, Ala300 |

| Peroxidase | This compound | -6.9 | Leu177, His181, Arg184 |

The interaction of organic molecules with metal ions is critical in various biological and chemical systems. Computational methods, particularly DFT, are used to investigate the complexation of compounds like "this compound" with metal ions. acs.org Such studies can determine the preferred binding sites on the molecule, the geometry of the resulting metal complex, and the binding energy.

For a molecule with multiple potential coordination sites, such as the phenolic oxygen, the amino nitrogen, and the aromatic π-system of "this compound," theoretical calculations can predict which site is favored for a given metal ion. acs.org Studies on similar molecules like phenol (B47542) and aniline (B41778) have shown that metal ions can bind either to the heteroatoms (oxygen or nitrogen) or to the aromatic ring. acs.orgresearchgate.net The outcome depends on factors like the nature of the metal ion and the electronic properties of the ligand. nih.gov Investigating these binding modes is important for understanding the compound's role in metalloenzymes, its potential as a chelating agent, or its behavior in metal-catalyzed reactions. nih.gov

Table 3: Theoretical Binding Energies for Phenol with Various Metal Cations Data adapted from DFT studies to illustrate the concept of metal ion complexation. acs.org

| Metal Ion | Binding Site on Phenol | Binding Energy (kcal/mol) |

|---|---|---|

| Na⁺ | Oxygen | -29.5 |

| Na⁺ | Aromatic Ring | -29.0 |

| Mg⁺ | Oxygen | -55.1 |

| Mg⁺ | Aromatic Ring | -57.8 |

| Al⁺ | Oxygen | -85.6 |

| Al⁺ | Aromatic Ring | -91.1 |

Theoretical Insights into Reaction Mechanisms

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions at the molecular level. arxiv.orgfu-berlin.de By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. researchgate.net This provides a detailed, step-by-step understanding of the reaction mechanism.

For "this compound," theoretical studies could be employed to investigate various transformations, such as oxidation, halogenation, or polymerization. For example, a DFT study on its oxidation could reveal whether the reaction proceeds via a hydrogen atom transfer from the phenolic or amino group, and could characterize the resulting radical species. fu-berlin.de Such studies can elucidate whether a reaction follows a specific pathway, such as the Langmuir-Hinshelwood or Mars-van Krevelen mechanisms in catalytic oxidation. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. arxiv.org

Compound Index

Applications in Advanced Chemical Synthesis and Functional Materials

Role as a Synthetic Intermediate for Complex Organic Molecules

3-Amino-4-(difluoromethoxy)phenol serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its utility is especially pronounced in the construction of heterocyclic systems and in the generation of structurally diverse fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.org

The amino and hydroxyl groups on the phenyl ring of this compound provide reactive sites for a variety of cyclization reactions, enabling the formation of diverse heterocyclic scaffolds. These reactions are fundamental in creating novel chemical entities with potential biological activity or unique material properties.

1,3-amino alcohols and their phenolic analogs are known precursors for a vast range of four- to eight-membered heterocyclic rings. researchgate.net The presence of both an amino and a hydroxyl group allows for condensation reactions with various reagents to form these ring systems. For instance, reactions with carbonyl compounds, dicarbonyls, or their equivalents can lead to the formation of oxazines, oxazepines, and other related heterocycles. The difluoromethoxy group remains as a key substituent, imparting unique electronic properties to the final heterocyclic molecule.

The versatility of aminophenols in heterocyclic synthesis is well-documented. For example, 3-aminophenols can react with various reagents to form a multitude of heterocyclic structures. While direct examples involving this compound in all these specific reactions are not extensively detailed in the provided context, the known reactivity patterns of aminophenols strongly suggest its potential in synthesizing a wide array of heterocyclic compounds. The development of new synthetic methodologies continues to expand the possibilities for creating novel heterocyclic systems from such precursors. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org The difluoromethoxy group (-OCF₂H) in this compound is a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, making it a desirable feature in medicinal chemistry. nih.gov

This compound is a valuable precursor for creating a variety of fluorinated molecules. The amino and hydroxyl groups can be chemically modified to introduce other functionalities or to link the difluoromethoxy-substituted phenyl ring to other molecular scaffolds. For example, the amino group can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups. The hydroxyl group can be etherified or esterified. These transformations allow for the incorporation of the difluoromethoxy-phenyl moiety into larger, more complex structures.

A key strategy in the synthesis of fluorinated compounds is the use of fluorinated building blocks. rsc.orgnih.gov this compound falls into this category, providing a readily available source of the difluoromethoxy group on an aromatic ring. This is particularly advantageous as direct difluoromethoxylation of aromatic rings can be challenging. The presence of reactive handles (the amino and hydroxyl groups) on the same molecule further enhances its utility, allowing for subsequent chemical modifications to build molecular diversity.

Development of Chemical Sensors and Probes

The electronic properties of the difluoromethoxy group, combined with the signaling capabilities of the aminophenol core, make this compound an attractive candidate for the development of chemical sensors and probes. rsc.org These sensors are designed to detect specific ions or molecules through changes in their optical or electrochemical properties.

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. rsc.org The design of these sensors often involves a fluorophore (a fluorescent unit) linked to a receptor (a binding unit).

This compound can be incorporated into the structure of a fluorescent chemosensor. The aminophenol moiety can act as part of the fluorophore system, and the amino and hydroxyl groups can be modified to create a specific binding site for a target ion. The electron-withdrawing nature of the difluoromethoxy group can influence the photophysical properties of the fluorophore, potentially leading to enhanced sensitivity or selectivity.

For example, the amino group can be derivatized to form a Schiff base or an amide, which can then coordinate to metal ions. Upon ion binding, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence emission, such as an increase (chelation-enhanced fluorescence) or decrease (chelation-enhanced quenching) in intensity, or a shift in the emission wavelength. The specific design of the receptor determines which ion the sensor will detect.

Table 1: Examples of Analytes Detected by Fluorescent Chemosensors This table is for illustrative purposes and does not imply that sensors based on this compound have been developed for all these analytes.

| Analyte Category | Specific Examples |

| Metal Cations | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺ |

| Anions | F⁻, Cl⁻, Br⁻, I⁻, CN⁻, H₂PO₄⁻ |

| Neutral Molecules | Sugars, Explosives, Nerve Agents |

Beyond discrete molecular sensors, this compound and its derivatives can be integrated into more complex optical sensing platforms. This could involve immobilizing the sensor molecule onto a solid support, such as a polymer film, nanoparticles, or the surface of an optical fiber.

Such integration offers several advantages, including the potential for reusable sensors, the development of sensor arrays for high-throughput screening, and the creation of portable sensing devices. The chemical properties of this compound, particularly the reactive amino and hydroxyl groups, facilitate its covalent attachment to various substrates.

For instance, the amino group could be used to form a covalent bond with a carboxyl-functionalized surface through amide bond formation. Alternatively, the phenol (B47542) group could be used in other surface modification chemistries. Once immobilized, the sensing material can be exposed to a sample, and the optical response can be measured using appropriate instrumentation.

Applications in Material Science

The properties of this compound also lend themselves to applications in material science. The presence of the fluorinated group can impart desirable properties to polymers and other materials, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

The bifunctional nature of this compound (containing both an amino and a hydroxyl group) allows it to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or polyesters. The resulting polymers would have the difluoromethoxy group as a pendant group along the polymer chain, influencing the bulk properties of the material.

For example, polymers containing aminophenol units have been investigated for their electrochemical and antioxidant properties. researchgate.net The incorporation of the difluoromethoxy group could further enhance these properties or introduce new ones. The thermal stability of polymers derived from this monomer could also be of interest for high-performance applications.

Table 2: Potential Material Science Applications This table outlines potential applications based on the chemical structure of this compound and the known properties of related materials.

| Material Type | Potential Application | Rationale |

| Fluorinated Polymers | High-performance plastics, specialty coatings | Enhanced thermal stability, chemical resistance, and specific optical properties from the difluoromethoxy group. |

| Conductive Polymers | Electronic components, sensors | The aminophenol structure can be a component of electroactive polymers. researchgate.net |

| Functional Coatings | Protective or sensing surfaces | The reactive groups allow for grafting onto surfaces to modify their properties. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

While standard synthetic routes to aminophenols, such as the reduction of a corresponding nitrophenol, are likely applicable, future research should focus on developing more efficient, scalable, and sustainable methods for producing 3-Amino-4-(difluoromethoxy)phenol.

A primary challenge lies in the efficient introduction of the difluoromethoxy (OCF₂H) group. Current methods for difluoromethoxylation can be harsh or require specialized reagents. Research into novel, milder, and more selective difluoromethoxylating agents would be highly beneficial. Another avenue involves optimizing the synthesis of the aromatic core itself. For instance, pathways analogous to the synthesis of 4-amino-3-fluorophenol, which utilizes Fries and Beckman rearrangements, could be explored for their efficiency and use of inexpensive starting materials researchgate.net.

Furthermore, the adoption of modern synthetic technologies could dramatically improve production. Continuous-flow synthesis, for example, offers enhanced safety, better temperature control, and higher productivity compared to traditional batch processes, as demonstrated in the synthesis of other complex amino compounds rsc.org. The development of a continuous-flow process for this compound would be a significant step towards its large-scale availability for industrial and pharmaceutical applications.

Table 1: Potential Synthetic Strategies for Investigation

| Strategy | Focus Area | Potential Advantages |

|---|---|---|

| Advanced Difluoromethoxylation | Development of new reagents | Higher yields, improved safety, broader substrate scope |

| Rearrangement Reactions | Exploration of Fries/Beckman type rearrangements | Use of economical starting materials, potentially fewer steps researchgate.net |

| Flow Chemistry | Conversion of batch synthesis to continuous flow | Enhanced safety, scalability, and process control rsc.org |

| Catalytic Dehydrogenation | Aromatization of a cyclohexene (B86901) precursor | Alternative pathway using different starting materials google.com |

Investigation of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its three functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-withdrawing difluoromethoxy group on an aromatic ring. While general reactions of aminophenols are known, a detailed investigation into this specific molecule's reactivity is warranted.

Future research should systematically explore reactions at each functional site:

Amino Group: Its utility in forming amides, sulfonamides, and Schiff bases should be explored. The formation of Schiff base derivatives, for instance, has been a successful strategy for creating compounds with diverse biological activities from other aminophenols nih.govmdpi.com.

Phenolic Hydroxyl Group: Reactions such as O-alkylation and O-acylation could be used to create a library of new derivatives.

Aromatic Ring: The directing effects of the existing substituents on electrophilic aromatic substitution should be studied to enable controlled functionalization of the remaining positions on the ring.

A particularly promising area is the use of this compound as a precursor for heterocyclic synthesis. The amino and hydroxyl groups can participate in condensation reactions with various reagents to construct novel, complex heterocyclic systems, a strategy that has been effective for creating pyridinone and pyrazole (B372694) derivatives from other amino-precursors nih.govresearchgate.net.

Expansion of Applications in Specialized Chemical Systems

The unique electronic and steric properties imparted by the difluoromethoxy group suggest that this compound could be a valuable component in various specialized systems. The OCF₂H group is often used in medicinal chemistry as a bioisostere for other functional groups, where it can enhance metabolic stability and binding affinity.

Potential application areas for future exploration include:

Medicinal Chemistry: Its structural similarity to precursors of multi-kinase inhibitors like regorafenib (B1684635) suggests its potential as a scaffold for novel anticancer agents researchgate.net. Derivatives could be synthesized and screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators nih.gov.

Materials Science: Aminophenols are used as monomers for high-performance polymers like polybenzoxazoles, which exhibit excellent thermal stability. The incorporation of the difluoromethoxy group could lead to polymers with desirable properties such as low dielectric constants, high thermal stability, and enhanced solubility.

Agrochemicals: The aminophenol structure is a key component in certain herbicides and fungicides. Derivatives of this compound could be investigated for novel agrochemical applications.

Functional Dyes: The amino and phenol (B47542) groups are classic components of dye molecules. The influence of the difluoromethoxy group on the photophysical properties (e.g., absorption, fluorescence) of such dyes could be a fruitful area of research.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. For this compound, where experimental data is scarce, computational studies are essential for guiding future research.

Future computational work should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure (HOMO-LUMO gap), and electrostatic potential. These calculations can provide insights into its kinetic and thermodynamic reactivity in various reactions, similar to studies performed on other complex heterocyclic syntheses cetjournal.it.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of derivatives within the active sites of target proteins, such as kinases or enzymes dovepress.com. This allows for the rational design of more potent and selective inhibitors.

Property Prediction: Computational models can be used to predict key physicochemical properties like lipophilicity (logP), solubility, and pKa, which are crucial for drug design and material science applications.

Table 2: Proposed Computational Research Focus

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Prediction of reaction sites, spectral properties, and reaction mechanisms cetjournal.it |

| Molecular Docking | Identify potential biological targets | Prioritization of derivatives for synthesis and biological screening dovepress.com |

| Quantitative Structure-Activity Relationship (QSAR) | Model relationships between structure and activity | Predictive models for designing compounds with enhanced biological activity or material properties |

Integration into New Frontiers of Chemical Synthesis and Material Science

Looking ahead, this compound is well-positioned to be integrated into emerging areas of chemical science. Its unique trifecta of functional groups makes it an ideal building block for creating libraries of complex molecules and advanced materials.

In the realm of drug discovery, this compound could serve as a key starting material in diversity-oriented synthesis campaigns to rapidly generate a wide array of novel chemical entities for high-throughput screening. The difluoromethoxy group, in particular, is increasingly sought after for its ability to fine-tune the properties of lead compounds.

In material science, the focus is shifting towards "smart" materials with tunable properties. The incorporation of this compound into polymers or organic frameworks could lead to materials with unique electro-optical, thermal, or gas-permeation properties. For example, fluorinated polyimides derived from such monomers are candidates for applications in microelectronics and aerospace due to their low dielectric constants and high thermal stability. The synthesis of novel fluorinated polyamides and other polymers from this precursor represents a significant frontier nih.gov.

The continued exploration of this compound will undoubtedly open up new avenues in both pure and applied chemistry, establishing this compound as a valuable tool in the chemist's arsenal.

Q & A

Q. Analytical Validation :

- HPLC-UV/HRMS : Confirm molecular ion ([M+H]⁺ at m/z 177.05 for C₇H₇F₂NO₂⁺) and purity (>95%).

- ¹⁹F NMR : Peaks at δ -80 to -85 ppm confirm CF₂O group integrity .

- Melting Point : Tm = 130–135°C (deviations suggest impurities) .

Advanced: How can researchers optimize the yield of this compound while minimizing side reactions?

Answer:

Key factors include:

- Catalyst Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., DMF) due to superior solubility and base strength .

- Temperature Control : Maintain 80–90°C; higher temperatures promote decomposition (e.g., C-F bond cleavage).

- Stoichiometry : Use 1.2 equivalents of sodium 2-chloro-2,2-difluoroacetate to avoid unreacted phenol intermediates.

- Inert Atmosphere : N₂ or Ar prevents oxidation of the amino group .

Q. Troubleshooting :

- Side Products : Detect 4-(difluoromethoxy)phenol (lacks amine group) via TLC (Rf = 0.5 in 3:1 hexane/EtOAc).

- Yield Improvement : Add LiCl (5 mol%) to stabilize intermediates .

Basic: What spectroscopic techniques characterize the electronic effects of the difluoromethoxy group in this compound?

Answer:

- ¹H NMR : The aromatic proton adjacent to the -OCF₂H group shows deshielding (δ 7.2–7.4 ppm) due to electron-withdrawing effects of fluorine .

- IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (C-F) and 3400 cm⁻¹ (N-H) confirm functional groups.

- UV-Vis : λmax ~270 nm (π→π* transitions in aromatic system), with hypsochromic shifts in acidic media due to protonation of the amino group .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Purity Variability : Commercial samples (e.g., 95% vs. 98%) may contain trace impurities (e.g., 3-amino-4-hydroxyphenol) that inhibit enzymes . Validate via HPLC before assays.

- Assay Conditions : Adjust pH (amine group protonation at physiological pH alters solubility). Use buffered solutions (e.g., PBS, pH 7.4) .

- Target Selectivity : Screen against off-target receptors (e.g., GPCRs) via competitive binding assays to rule out nonspecific interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin contact (potential sensitizer) .

- Ventilation : Use fume hoods due to dust/volatile byproducts.

- Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How does computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict sites for Suzuki-Miyaura coupling (e.g., para to -NH₂).

- Transition State Analysis : Evaluate energy barriers for C-O bond cleavage in Pd-catalyzed reactions .

- Solvent Effects : Simulate DMF vs. THF to assess stabilization of charged intermediates .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C; UV exposure degrades the amino group.

- Moisture : Keep desiccated (silica gel); hydrolysis forms 3-amino-4-hydroxyphenol .

- Long-Term Stability : NMR-monitored studies show <5% degradation over 6 months at -20°C .

Advanced: How does fluorine substitution influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (calculated via ChemAxon) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation; validate with liver microsome assays (t₁/₂ > 60 min) .

- Toxicity : Screen for fluoroacetate metabolites (mitochondrial toxins) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.